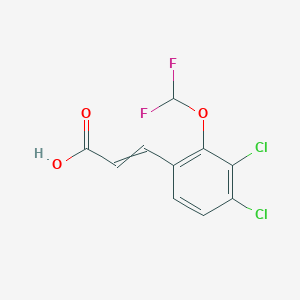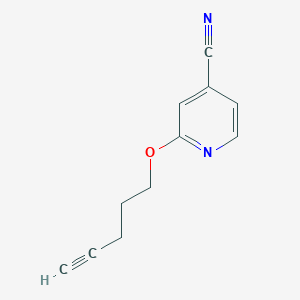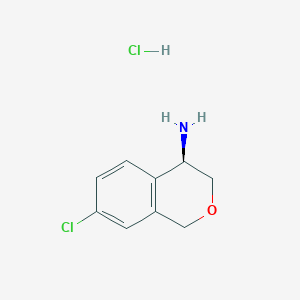
3,4-Dichloro-2-(difluoromethoxy)cinnamic acid
Overview
Description
3,4-Dichloro-2-(difluoromethoxy)cinnamic acid (DCDFMCA) is a synthetic compound that has a wide range of scientific applications. It is a halogenated aromatic acid that has been used in many areas of research, including organic synthesis, medicinal chemistry, and biochemistry. DCDFMCA has been studied for its potential to inhibit the activity of certain enzymes, act as a ligand for metal ions, and act as a catalyst for certain reactions.
Scientific Research Applications
3,4-Dichloro-2-(difluoromethoxy)cinnamic acid has a wide range of scientific applications. It has been used in organic synthesis, to study enzyme inhibition, as a ligand for metal ions, and as a catalyst for certain reactions. It has also been used to study the effects of halogenated aromatic acids on cellular processes, such as cell growth and apoptosis.
Mechanism of Action
3,4-Dichloro-2-(difluoromethoxy)cinnamic acid has been studied for its potential to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism and detoxification. This compound has also been shown to act as a ligand for metal ions, such as zinc and copper. This allows for the study of metal-ligand interactions, which can be used to study the effects of metal ions on biological processes. Additionally, this compound has been studied for its potential to act as a catalyst for certain reactions, such as the reduction of aldehydes and ketones.
Biochemical and Physiological Effects
This compound has been studied for its potential to affect biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which can affect drug metabolism and detoxification. It has also been shown to act as a ligand for metal ions, such as zinc and copper, which can affect the activity of certain proteins. Additionally, this compound has been studied for its potential to act as a catalyst for certain reactions, such as the reduction of aldehydes and ketones, which can affect the production of certain compounds.
Advantages and Limitations for Lab Experiments
3,4-Dichloro-2-(difluoromethoxy)cinnamic acid has a number of advantages for use in lab experiments. It is a relatively inexpensive compound, and is easily synthesized. Additionally, it is stable, non-toxic, and has a wide range of applications. However, there are some limitations to its use in lab experiments. It is a halogenated aromatic acid, which can be toxic to certain organisms. Additionally, it can be difficult to separate from other compounds, and can be difficult to purify.
Future Directions
3,4-Dichloro-2-(difluoromethoxy)cinnamic acid has a wide range of potential future applications. It could be used to study the effects of halogenated aromatic acids on cellular processes, such as cell growth and apoptosis. It could also be used to study the effects of metal-ligand interactions on biological processes. Additionally, it could be used to study the effects of metal ions on drug metabolism and detoxification. Finally, it could be used to study the effects of catalysts on the synthesis of certain compounds.
properties
IUPAC Name |
3-[3,4-dichloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2F2O3/c11-6-3-1-5(2-4-7(15)16)9(8(6)12)17-10(13)14/h1-4,10H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRPNPKQKNAVJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=CC(=O)O)OC(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Methyl-2-{[2-(Trifluoromethyl)Spiro[Indole-3,4-Piperidine]-1-Yl]Carbonyloxy}Propylidyne](/img/structure/B1413140.png)







